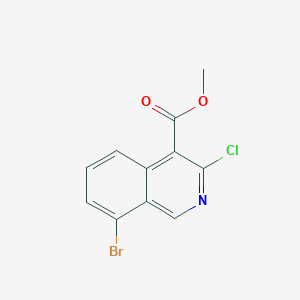
Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C11H7BrClNO2. This compound is part of the isoquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification to introduce the methyl ester group. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- Methyl 8-bromo-4-chloroquinoline-2-carboxylate
- Methyl 8-bromo-3-chloroquinoline-4-carboxylate
Comparison: Methyl 8-bromo-3-chloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 8-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-6-3-2-4-8(12)7(6)5-14-10(9)13/h2-5H,1H3 |
InChI Key |
UIPUHJYUASNKGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















